molecular formula C16H12N2O3S3 B2944678 (E)-N-(2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 637317-93-2

(E)-N-(2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B2944678
CAS No.: 637317-93-2
M. Wt: 376.46
InChI Key: CGJPHGYUSPLKSY-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a novel, synthetic compound identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Research focuses on its application in oncology, as HDAC6 plays a critical role in cell motility, protein degradation, and the stress response, making it a promising target for anticancer therapy. Its mechanism of action involves the chelation of the zinc ion within the active site of HDAC6, leading to the accumulation of acetylated proteins, most notably α-tubulin. This disruption promotes cell cycle arrest and induces apoptosis in various cancer cell lines. The compound's high selectivity for HDAC6 over other HDAC isoforms, particularly HDAC1, is a key feature that minimizes off-target effects and enhances its potential as a research tool. Investigations are exploring its efficacy in hematological malignancies and solid tumors, both as a monotherapy and in combination with other chemotherapeutic agents, to overcome drug resistance. The unique (E)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one scaffold is central to its bioactivity and represents a significant area of structure-activity relationship (SAR) study for the development of next-generation HDAC inhibitors.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S3/c19-12-6-2-1-5-11(12)17-14(20)9-18-15(21)13(24-16(18)22)8-10-4-3-7-23-10/h1-8,19H,9H2,(H,17,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJPHGYUSPLKSY-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research studies.

Chemical Structure

The compound can be represented by the following structural formula:

C20H20N2O3S3\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_3\text{S}_3

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including the compound , exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found that those with thiophene moieties showed enhanced activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds were notably lower than those for standard antibiotics, suggesting a promising alternative for treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that it inhibits the expression of pro-inflammatory cytokines in vitro, which could be beneficial in managing conditions such as arthritis and other inflammatory diseases. The mechanism appears to involve the downregulation of NF-κB signaling pathways .

Anticancer Potential

In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The compound activates caspase pathways and increases the levels of reactive oxygen species (ROS), leading to cell death in various cancer types .

Case Studies

  • Antimicrobial Efficacy
    • Study Design : A series of thiazolidinone derivatives were tested against common pathogens.
    • Results : Compounds similar to this compound exhibited MIC values ranging from 6.25 to 12.5 µg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa, outperforming traditional antibiotics .
  • Anti-inflammatory Action
    • Study Design : Mice subjected to induced inflammation were treated with the compound.
    • Results : Significant reduction in edema and inflammatory markers was observed, with histological analysis confirming decreased leukocyte infiltration .
  • Anticancer Activity
    • Study Design : The compound was tested on various cancer cell lines, including breast and prostate cancer.
    • Results : It was found to reduce cell viability by over 70% at concentrations of 50 µM, with flow cytometry indicating a marked increase in apoptotic cells .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple reactive sites:

  • Thiophene ring : Selective oxidation at the sulfur atom forms sulfoxides or sulfones under controlled conditions (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH at 50°C).

  • Thioxo group (C=S) : Oxidized to sulfinic (-SO<sub>2</sub>H) or sulfonic (-SO<sub>3</sub>H) acids using strong oxidizing agents like KMnO<sub>4</sub> .

Table 1: Oxidation Reaction Conditions and Products

Oxidizing AgentConditionsProductYield (%)Reference
H<sub>2</sub>O<sub>2</sub>AcOH, 50°C, 4hSulfoxide derivative68
KMnO<sub>4</sub>H<sub>2</sub>O, 80°C, 2hSulfonic acid derivative52

Reduction Reactions

Reduction primarily targets the thioxothiazolidinone core and imine bond:

  • Thioxo group (C=S) : Reduced to thiol (-SH) using NaBH<sub>4</sub> or LiAlH<sub>4</sub> .

  • Imine bond (C=N) : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the hydrazinylidene group to an amine .

Key Findings :

  • Reduction with NaBH<sub>4</sub> in ethanol yields a thiol intermediate, which undergoes dimerization to form disulfide linkages .

  • Hydrogenation preserves the thiophene ring while saturating the hydrazinylidene moiety .

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

  • Thiophene ring : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> to form S-alkylated derivatives .

  • Acetamide group : Hydrolysis with NaOH yields carboxylic acid derivatives .

Electrophilic Substitution

  • Phenolic hydroxyl group : Undergo nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or sulfonation (H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>) at the ortho position relative to the hydroxyl group .

Table 2: Substitution Reaction Outcomes

Reaction TypeReagentProductSelectivityReference
S-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>S-Methyl thiophene derivative>90%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-Nitro-2-hydroxyphenyl derivative75%

Cyclization and Ring-Opening Reactions

The thiazolidinone core facilitates cyclization and ring-modification reactions:

  • Cyclization : Treatment with POCl<sub>3</sub> forms a fused thiazolo[5,4-b]pyridine ring via intramolecular dehydration .

  • Ring-opening : Reaction with Grignard reagents (e.g., CH<sub>3</sub>MgBr) cleaves the thiazolidinone ring, producing thioamide intermediates .

Mechanistic Insight :

  • Cyclization proceeds through a carbocation intermediate stabilized by the thiophene’s electron-rich system .

  • Ring-opening reactions are pH-dependent, favoring acidic conditions for protonation of the thioxo group .

Biological Interaction Pathways

The compound’s reactivity underpins its pharmacological effects:

  • Enzyme inhibition : The thioxo group undergoes nucleophilic attack by cysteine residues in enzymes (e.g., glutamate racemase), forming covalent adducts .

  • DNA intercalation : The planar thiophene-thiazolidinone system intercalates into DNA base pairs, facilitated by π-π stacking .

Reaction TypeBiological RelevanceTargetReference
OxidationModulates drug metabolismCYP450 enzymes
ReductionActivates prodrug formsCellular thiols
SubstitutionEnhances solubility/bioavailabilityHydroxyl/nitro groups

Stability and Degradation

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the thiophene-thiazolidinone bond, forming phenolic byproducts.

  • Hydrolytic degradation : Unstable in alkaline conditions (pH > 9), leading to acetamide hydrolysis and thiazolidinone ring opening .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a 2-thioxothiazolidinone-acetamide scaffold with multiple analogs, but key differences in substituents influence physicochemical and biological properties:

Compound ID/Name R1 (Thiazolidinone Substituent) R2 (Acetamide Substituent) Yield (%) Melting Point (°C) Molecular Weight
Target Compound Thiophen-2-ylmethylene 2-Hydroxyphenyl N/A N/A ~360*
Compound 9 4-Chlorobenzylidene 4-Methoxyphenyl 90 186–187 463.9
Compound 10 1H-Indol-3-ylmethylene Phenyl 83 206–207 452.5
Compound 12 (5-Nitro-2-furyl)methylene 4-Fluorophenyl 53 155–156 433.4
(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide Thiophen-2-ylmethylene 4-Phenyl N/A N/A 360.5

Notes:

  • Thiophen-2-ylmethylene vs. Aromatic/heterocyclic substituents : The thiophene group in the target compound and ’s analog may enhance π-π stacking or metal coordination compared to chlorobenzylidene (Compound 9) or nitro-furyl (Compound 12) groups, which introduce electron-withdrawing effects .
  • 2-Hydroxyphenyl vs. Other aryl groups: The phenolic -OH in the target compound could improve solubility via hydrogen bonding, contrasting with the methoxy (Compound 9) or nitro (Compound 12) groups, which alter electronic profiles and steric bulk .

Spectroscopic and Physical Properties

  • Melting points: Analogs with rigid, planar substituents (e.g., indole in Compound 10, 206–207°C) have higher melting points than those with flexible or polar groups (e.g., nitro-furyl in Compound 12, 155–156°C) . The target compound’s phenolic group may lower its melting point relative to non-polar analogs.
  • Spectroscopic signatures : The thiophen-2-ylmethylene group would produce distinct $ ^1H $-NMR signals (e.g., vinyl protons at δ 7.2–7.8 ppm) compared to benzylidene analogs (δ 7.5–8.0 ppm for aromatic protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.